

In-Depth Technical Guide to the Crystal Structure of Sodium Tartrate Dihydrate

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Compound of Interest

Compound Name: Sodium Tartrate

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This technical guide provides a comprehensive analysis of the crystal structure of **sodium tartrate** dihydrate ($\text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \cdot 2\text{H}_2\text{O}$), a compound of significant interest in pharmaceutical sciences and analytical chemistry. This document details the crystallographic parameters, molecular geometry, and the experimental protocols used in its structural determination, offering a core resource for researchers in the field.

Introduction

Sodium tartrate dihydrate is the sodium salt of L-(+)-tartaric acid and is notable for its precise stoichiometry of water content, making it a primary standard in Karl Fischer titration for water determination. Its piezoelectric properties have also garnered research interest. A thorough understanding of its crystal and molecular structure is fundamental to appreciating its chemical and physical properties, which is crucial for its application in drug development and materials science.

The definitive crystal structure of sodium D-tartrate dihydrate was determined by G. K. Ambady and G. Kartha in 1968, providing a foundational understanding of its solid-state architecture. This guide synthesizes their findings and presents them in a modern, accessible format for today's researchers.

Crystallographic Data

The crystal structure of **sodium tartrate** dihydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$, with four formula units per unit cell.^[1] The crystallographic data are summarized in the table below.

Parameter	Value
Crystal System	Orthorhombic
Space Group	$P2_12_12_1$
a (Å)	11.460 (\pm 0.005)
b (Å)	14.670 (\pm 0.005)
c (Å)	4.959 (\pm 0.003)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	834.3
Z	4
Temperature of Measurement	24 °C
R-index	0.035

Molecular and Crystal Structure

The asymmetric unit of **sodium tartrate** dihydrate contains two sodium ions, one tartrate anion, and two water molecules. The tartrate ion itself is not perfectly symmetrical in the crystalline state.^[1] The overall structure is a complex three-dimensional network held together by ionic bonds between the sodium cations and the carboxylate and hydroxyl groups of the tartrate anions, as well as an extensive network of hydrogen bonds involving the water molecules.

Coordination of Sodium Ions

Both sodium atoms in the asymmetric unit are six-coordinate, forming distorted octahedral geometries. These octahedra share edges, creating a continuous network.

Hydrogen Bonding

The water molecules play a crucial role in stabilizing the crystal structure through a network of intermolecular hydrogen bonds.^[1] These hydrogen bonds link the tartrate anions and the coordinated water molecules, creating a robust three-dimensional framework.

Experimental Protocols

The determination of the crystal structure of **sodium tartrate** dihydrate involves several key experimental stages, from crystal growth to data analysis.

Crystal Growth

Single crystals of **sodium tartrate** dihydrate are typically grown from an aqueous solution of the commercially available salt at room temperature.^[1] A saturated solution is prepared, and slow evaporation of the solvent allows for the formation of well-defined, single crystals suitable for X-ray diffraction analysis.

X-ray Diffraction Data Collection

The crystallographic data were collected using a combination of Weissenberg photography and diffractometer methods, which were standard for the time of the original study.^[1]

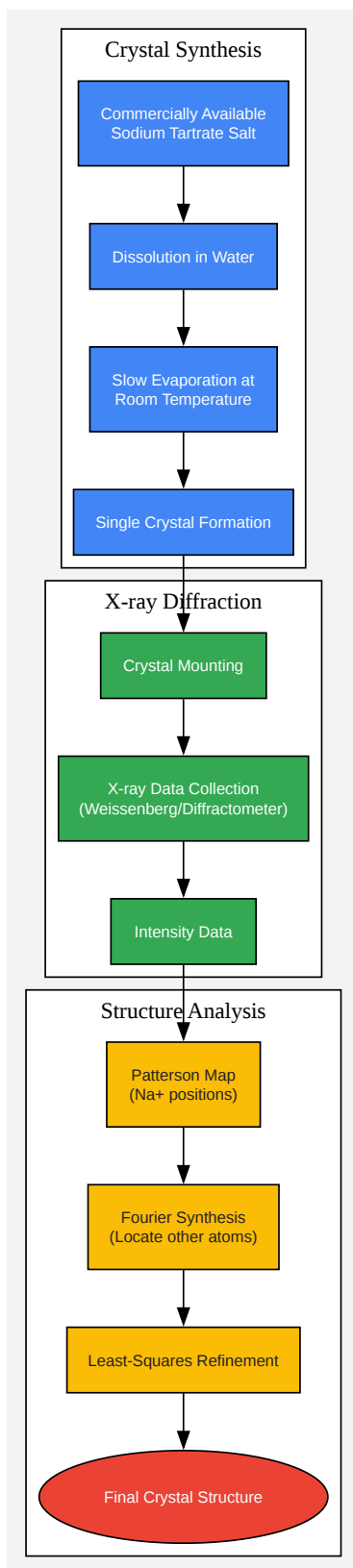
- **Radiation:** The specific X-ray source (e.g., Cu K α or Mo K α) is a critical parameter.
- **Data Collection Method:** The intensity data were initially collected using the multiple film Weissenberg equi-inclination technique, with rotation about the c-axis.^[1] The structure was later refined using data collected from a diffractometer.^[1]
- **Temperature:** The data collection was performed at room temperature (24 °C).^[1]

Structure Solution and Refinement

The crystal structure was solved using the heavy-atom method, with the positions of the sodium atoms determined from a 3-D sharpened Patterson map.^[1] The remaining non-hydrogen atoms were located from subsequent Fourier syntheses. The structure was then refined by the method of least squares to a final R-index of 0.035.^[1]

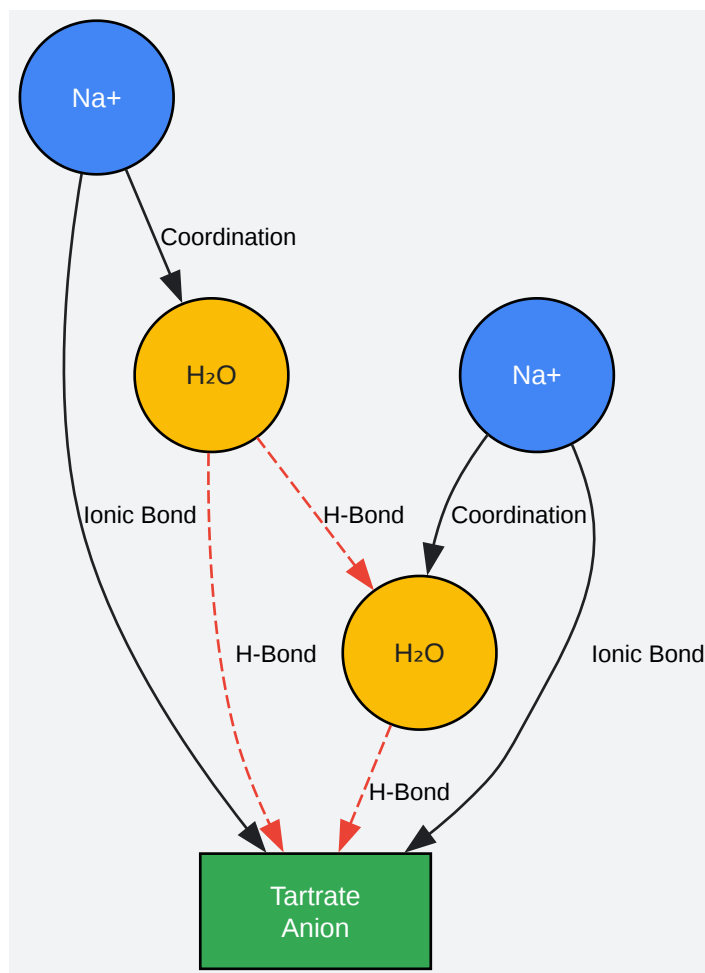
Data Visualization

To better understand the relationships and workflows involved in the crystal structure analysis of **sodium tartrate** dihydrate, the following diagrams are provided.



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Experimental workflow for **sodium tartrate** dihydrate crystal structure analysis.



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Simplified coordination and bonding in **sodium tartrate** dihydrate.

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References

- 1. journals.iucr.org [journals.iucr.org]
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